- SO2F2-Mediated One-Pot Synthesis of Aryl Carboxylic Acids and Esters from Phenols through a Pd-Catalyzed Insertion of Carbon MonoxideChemistry - An Asian Journal, 2017, 12(17), 2323-2331,
Cas no 93-09-4 (naphthalene-2-carboxylic acid)

naphthalene-2-carboxylic acid structure
商品名:naphthalene-2-carboxylic acid
naphthalene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Naphthoic acid
- naphthalene-2-carboxylic acid
- beta-naphthoic acid
- beta-napthoic acid
- 2-naphthalenecarboxylic acid
- 2-carboxynaphthalene
- 2-maythic acid
- 2-naphthoic acid (beta)
- 2-Naphthoic Acid (2-Naphthalenecarboxylic Acid)
- 2-napthoic acid
- 2-Naphthoic acid (8CI)
- 2-Naphthylcarboxylic acid
- Isonaphthoic acid
- NSC 59901
- β-Naphthalenecarboxylic acid
- β-Naphthoic acid
- 4-09-00-02414 (Beilstein Handbook Reference)
- SCHEMBL98296
- CHEBI:36106
- AM80981
- 2-Naphthoic Acid(2-Naphthalenecarboxylic Acid)
- Z104475600
- WLN: L66J CVQ
- AC-5785
- FT-0613119
- NSC-59901
- InChI=1/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13
- 2-naphthyl carboxylic acid
- ne-2-carboxylic acid
- 2-naphthalene carboxylic acid
- AKOS000119654
- EINECS 202-217-8
- MFCD00004101
- EN300-19820
- AI3-16903
- Q27104331
- D77680
- 2-Naphthoic acid, 98%
- NS00014604
- 2-Naphthioic acid
- HY-W007437
- UNII-QLG01V0W2L
- BRN 0972039
- Naphthalene-.beta.-carboxylic acid
- 2-Naphthoic acid, >=97.0% (GC)
- 2-Naphtoic acid
- NSC59901
- bmse000693
- 2-?Naphthoic Acid
- .beta.-Naphthoic acid
- AE-508/40228340
- DTXSID1059078
- Naphthalene-beta-carboxylic acid
- 2-NAPHTHOIC ACID [MI]
- FS-3342
- QLG01V0W2L
- CHEMBL114648
- N0025
- F2191-0108
- 93-09-4
- MFCD0004101
- Q-200310
- CS-W007437
- 2-Naphthoicacid
- 2-Naphthoic acid,99%
- ?-NAPHTHOIC ACID
- DB-021408
-
- MDL: MFCD00004101
- インチ: 1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)
- InChIKey: UOBYKYZJUGYBDK-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C2C(C=CC=C2)=CC=1)O
- BRN: 972039
計算された属性
- せいみつぶんしりょう: 172.052429g/mol
- ひょうめんでんか: 0
- XLogP3: 3.3
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 172.052429g/mol
- 単一同位体質量: 172.052429g/mol
- 水素結合トポロジー分子極性表面積: 37.3Ų
- 重原子数: 13
- 複雑さ: 200
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色シート状又は針状結晶
- 密度みつど: 1.08
- ゆうかいてん: 180-185 °C
185-187 °C (lit.) - ふってん: 300 ºC
- フラッシュポイント: 205 ºC
- 屈折率: 1.5520 (estimate)
- PH値: 4.5 (H2O, 20℃)
- ようかいど: alcohol: soluble
- すいようせい: <0.5 g/L (20 C)
- PSA: 37.30000
- LogP: 2.53800
- ようかいせい: エーテルやアルコールに溶けやすく、お湯に微溶解します。
- マーカー: 6382
- 酸性度係数(pKa): 4.17(at 25℃)
- FEMA: 2723
- じょうきあつ: 6.63e-06 mmHg
naphthalene-2-carboxylic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S24/25
- RTECS番号:QL1050000
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
naphthalene-2-carboxylic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
naphthalene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19820-0.1g |
naphthalene-2-carboxylic acid |
93-09-4 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
Chemenu | CM141315-500g |
2-naphthoic acid |
93-09-4 | 98% | 500g |
$76 | 2024-07-19 | |
ChemScence | CS-W007437-1kg |
2-Naphthoic acid |
93-09-4 | 99.87% | 1kg |
$233.0 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N95120-500g |
2-Naphthoic acid |
93-09-4 | 500g |
¥636.0 | 2021-09-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046914-1kg |
2-Naphthoic acid |
93-09-4 | 98% | 1kg |
¥1275.00 | 2024-04-25 | |
Enamine | EN300-19820-0.05g |
naphthalene-2-carboxylic acid |
93-09-4 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
Life Chemicals | F2191-0108-0.25g |
naphthalene-2-carboxylic acid |
93-09-4 | 95%+ | 0.25g |
$18.0 | 2023-09-06 | |
Life Chemicals | F2191-0108-10g |
naphthalene-2-carboxylic acid |
93-09-4 | 95%+ | 10g |
$84.0 | 2023-09-06 | |
Life Chemicals | F2191-0108-1g |
naphthalene-2-carboxylic acid |
93-09-4 | 95%+ | 1g |
$21.0 | 2023-09-06 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 180246-25G |
naphthalene-2-carboxylic acid |
93-09-4 | 25g |
¥1814.66 | 2023-12-10 |
naphthalene-2-carboxylic acid 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Dimethyl sulfoxide ; 2 - 6 h, rt
1.2 Reagents: Sodium bicarbonate , Water Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ; 12 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Sodium bicarbonate , Water Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ; 12 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium bicarbonate , Sodium chloride Catalysts: Platinum Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium chloride Catalysts: Platinum Solvents: Water
リファレンス
- One-pot oxidation of azomethine compounds into arenecarboxylic acidsSynthetic Communications, 2001, 31(20), 3151-3159,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite Solvents: Water ; 35 min, 29 °C
リファレンス
- tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from AmidesJournal of Organic Chemistry, 2017, 82(11), 5769-5781,
ごうせいかいろ 4
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) , Oxygen Solvents: Acetonitrile ; 12 h, 1 atm, rt
リファレンス
- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Tetramesitylporphyrin Solvents: Acetonitrile , Dichloromethane ; 48 h, rt
リファレンス
- A new and efficient aerobic oxidation of aldehydes to carboxylic acids with singlet oxygen in the presence of porphyrin sensitizers and visible lightTetrahedron Letters, 2010, 51(31), 4061-4065,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide Catalysts: Perfluorobutyl iodide ; 27 h, rt
リファレンス
- Preparation method of carboxylic acid compound under photopromotion, China, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium (reaction products with diphenylphosphane and polystyrene-poly(ethylene glycol) resin supported) Solvents: Acetonitrile , Water ; 58 s, 5 bar, 100 °C
リファレンス
- Aqueous Flow Hydroxycarbonylation of Aryl Halides Catalyzed by an Amphiphilic Polymer-Supported Palladium-Diphenylphosphine CatalystSynlett, 2019, 30(8), 961-966,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; 11 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- Dithioester-enabled chemodivergent synthesis of acids, amides and isothiazoles via C-C bond cleavage and C-O/C-N/C-S bond formations under metal- and catalyst-free conditionsTetrahedron Letters, 2017, 58(25), 2512-2516,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran , Water ; 20 h, reflux
リファレンス
- Hydrogen peroxide oxidation of naphthalene derivatives catalyzed by poly(bis-1,2-diphenylene) diselenidePolish Journal of Chemistry, 2004, 78(2), 231-238,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
リファレンス
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl KetoneJournal of Organic Chemistry, 2023, 88(13), 8114-8122,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate , Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ; 4 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- [Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiationTetrahedron Letters, 2016, 57(50), 5628-5631,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
リファレンス
- Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acidsChemical Communications (Cambridge, 2018, 54(82), 11574-11577,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Toluene ; rt → 80 °C; 2 h, 80 °C
リファレンス
- Method for preparing carboxylic acid by removing benzyl protection from benzyl carboxylate, China, , ,
ごうせいかいろ 15
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Catalase , Galactose oxidase , Aldehyde oxidase Solvents: Acetonitrile , Water ; overnight, pH 7.6, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandemGreen Chemistry, 2015, 17(6), 3271-3275,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran , Water ; rt; 50 h, 55 °C
1.2 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
リファレンス
- Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamidePolish Journal of Chemistry, 2006, 80(3), 417-428,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide , Perfluorobutyl iodide ; 27 h, rt
リファレンス
- Transformation of Thioacids into Carboxylic Acids via a Visible-Light-Promoted Atomic Substitution ProcessOrganic Letters, 2022, 24(10), 2020-2024,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 25 min, 60 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
リファレンス
- Method for preparing aromatic carboxylic acid compound, China, , ,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Dimethyl sulfide , N-Bromosuccinimide , 4-Hydroxy-2-methoxybenzenemethanol (Polymer supported) Solvents: Dichloromethane
1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
リファレンス
- Efficient synthesis of benzylic bromides under neutral conditions on solid supportTetrahedron Letters, 2000, 41(51), 9985-9988,
ごうせいかいろ 21
はんのうじょうけん
1.1 Reagents: Water Solvents: Dichloromethane , 1,4-Dioxane
リファレンス
5-Bromo-7-nitroindoline
e-EROS Encyclopedia of Reagents for Organic Synthesis,
2007,
,
,
naphthalene-2-carboxylic acid Raw materials
- Ethyl β-oxo-2-naphthalenepropane(dithioate)
- 4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide
- 4,4,4-Trifluoro-3-oxo-2'-butyronaphthone
- 6-Bromo-2-napthoic Acid
- 2-Iodonaphthalene
- 2-naphthaldehyde oxime
- (naphthalen-2-yl)methanol
- 2-Bromonaphthalene
- 2-Naphthalenecarbothioic acid
- benzyl naphthalene-2-carboxylate
- naphthalen-2-ol
- N-Methoxy-2-naphthamide
- Naphthalene-2-carbaldehyde
naphthalene-2-carboxylic acid Preparation Products
naphthalene-2-carboxylic acid 関連文献
-
Munir Gindy,Victorine B. Baghos,Atef M. Shaban J. Chem. Soc. C 1970 1905
-
Yuhei Kobayashi,Takafumi Kinuta,Tomohiro Sato,Takunori Harada,Reiko Kuroda,Yoshio Matsubara,Yoshitane Imai CrystEngComm 2012 14 1468
-
3. Index of subjects, 1935
-
Panchami Prabhakaran,Vedavati G. Puranik,Jima N. Chandran,P. R. Rajamohanan,Hans-J?rg Hofmann,Gangadhar J. Sanjayan Org. Biomol. Chem. 2009 7 2458
-
Yuki Tanaka,Hideyuki Tabata,Nobuo Tajima,Reiko Kuroda,Yoshitane Imai CrystEngComm 2014 16 1741
-
6. 198. Aminohydroxynaphthoic acids. Part II. Attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid (“carboxy j-acid”) from 3-amino-2-naphthoic acidW. F. Beech,N. Legg J. Chem. Soc. 1950 961
-
Tatjana D. Savi?,Zoran V. ?aponji?,Mirjana I. ?omor,Jovan M. Nedeljkovi?,Miroslav D. Drami?anin,Marko G. Nikoli?,Du?an ?. Veljkovi?,Sne?ana D. Zari?,Ivana A. Jankovi? Nanoscale 2013 5 7601
-
Huan Wang,Yuxiang Zhou,Ying Xie,Yi Liu,Yulong Li,Hao Zhang,Jilang Long Org. Biomol. Chem. 2023 21 1821
-
Yuhei Kobayashi,Tomohiro Sato,Yuki Tanaka,Takunori Harada,Reiko Kuroda,Yoshitane Imai CrystEngComm 2013 15 4624
-
Shifan Li,Iskinder Arsano,Saikat Talapatra,Mesfin Tsige,Xingmao Ma Environ. Sci.: Processes Impacts 2019 21 2109
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Naphthalenes Naphthalenecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Benzenoids Naphthalenes Naphthalenecarboxylic acids and derivatives Naphthalenecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
93-09-4 (naphthalene-2-carboxylic acid) 関連製品
- 99-96-7(4-Hydroxybenzoic acid)
- 499-49-0(5-Methylisophthalic acid)
- 99-94-5(4-Methylbenzoic acid)
- 128-97-2(Naphthalene-1,4,5,8-tetracarboxylic acid)
- 499-06-9(3,5-Dimethylbenzoic acid)
- 88-67-5(o-Iodobenzoic acid)
- 121-91-5(Isophthalic acid)
- 65-85-0(Benzoic acid)
- 86-55-5(1-Naphthoic acid)
- 99-04-7(3-methylbenzoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:93-09-4)naphthalene-2-carboxylic acid

清らかである:99%
はかる:1kg
価格 ($):220.0